molecular formula C13H17NO3 B7475617 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide

Cat. No. B7475617
M. Wt: 235.28 g/mol
InChI Key: RIGXEWXREDYWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide, also known as BDB, is a chemical compound that belongs to the family of benzodioxepines. BDB has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In a study conducted on rats, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide was found to exhibit anxiolytic effects, reducing anxiety-like behavior in the animals. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to exhibit antidepressant-like effects in rats, suggesting that it may be a potential treatment for depression.

Mechanism of Action

The exact mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are involved in regulating mood and behavior. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that it is relatively easy to synthesize. Additionally, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potentially useful tool for studying the neural mechanisms underlying these conditions. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide. One area of interest is the development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide and its potential therapeutic applications. Finally, studies investigating the long-term effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide use are needed to determine its safety and efficacy as a potential treatment for depression and anxiety disorders.
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Further research is needed to fully understand the potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide as a treatment for depression and anxiety disorders.

Synthesis Methods

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form the oxime derivative. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with butyric anhydride to yield N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide.

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-4-13(15)14-10-5-6-11-12(9-10)17-8-3-7-16-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGXEWXREDYWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.